4-Chloro-4-phenylbutan-2-one is an organic compound with the molecular formula and a CAS number of 15641796. It features a chloro group and a phenyl group attached to a butanone structure, making it a member of the ketone family. The compound is characterized by its unique structural features, which include a carbonyl group (C=O) adjacent to the chloro and phenyl substituents, contributing to its chemical reactivity and potential biological activity.
The biological activity of 4-chloro-4-phenylbutan-2-one has been explored in various studies. It has shown potential as an intermediate in synthesizing biologically active compounds. Research indicates that derivatives of this compound exhibit antimicrobial properties, suggesting its utility in pharmaceutical applications . Furthermore, the compound's structural features may influence its interaction with biological targets, although specific studies on its direct biological effects remain limited.
Several methods exist for synthesizing 4-chloro-4-phenylbutan-2-one:
4-Chloro-4-phenylbutan-2-one finds applications in various fields:
Interaction studies involving 4-chloro-4-phenylbutan-2-one have primarily focused on its reactivity with biological systems and other chemical entities. For example, research indicates that it can undergo biotransformation in microbial systems, leading to various metabolites that may possess different biological activities . These interactions highlight the compound's potential utility in drug development and environmental chemistry.
Several compounds share structural similarities with 4-chloro-4-phenylbutan-2-one. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 3-Chloro-1-(4-fluorophenyl)propan-1-one | 34793-3 | 0.96 | Contains fluorine; different alkyl chain length |
| 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one | 2840440 | 0.87 | Contains a naphthalene structure; different functional groups |
| 1-(4-Fluorophenyl)propan-1-one | 456031 | 0.86 | Lacks chlorine; simpler structure |
| (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride | 34351194 | 0.85 | Contains amino group; more polar |
Uniqueness: The presence of both a chloro and a phenyl group on the butanone framework distinguishes 4-chloro-4-phenylbutan-2-one from its analogs, influencing its chemical reactivity and potential applications in medicinal chemistry.